molecular formula C8H9N3O B3323520 {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol CAS No. 1638767-77-7

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol

Cat. No.: B3323520
CAS No.: 1638767-77-7
M. Wt: 163.18 g/mol
InChI Key: BDBHJYXOHYBNHC-UHFFFAOYSA-N
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Description

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It features the 7H-pyrrolo[2,3-d]pyrimidine core, a scaffold known for its structural resemblance to purine bases, which allows it to interact with a variety of biological targets . This compound is specifically functionalized with a methyl group at the 7-position and a hydroxymethyl group at the 2-position, making it a versatile intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies. The pyrrolo[2,3-d]pyrimidine scaffold is a focal point in the development of novel therapeutic agents. Recent scientific advancements highlight its broad-spectrum bioactivity, particularly in the antimicrobial field, where derivatives are investigated as potential agents to address the critical global challenge of antimicrobial resistance (AMR) . Furthermore, research has identified specific 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as promising antiviral agents against flaviviruses, such as Zika virus (ZIKV) and dengue virus (DENV) . While the specific mechanism of action for this compound is subject to ongoing research, its core structure is recognized as a privileged framework in drug discovery. This product is intended for use as a key synthetic intermediate or a building block in drug discovery programs. Researchers can utilize it to create novel analogs for screening against various biological targets, including kinases, and in the development of potential antibacterial, antifungal, and antiviral compounds . It is supplied and guaranteed to be >95% pure, as determined by HPLC analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(7-methylpyrrolo[2,3-d]pyrimidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBHJYXOHYBNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(N=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245103
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-77-7
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol typically involves the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 1,3-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is utilized as a precursor for synthesizing various pharmaceutical agents, notably:

  • Kinase Inhibitors : These compounds are critical in cancer treatment as they inhibit specific enzymes involved in cancer cell proliferation.
  • Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, potentially useful against viral infections.

Biological Studies

The compound is employed in biological research to study:

  • Enzyme Interactions : It helps elucidate the mechanisms of enzyme action and inhibition.
  • Cellular Pathways : Investigating how this compound affects cellular signaling pathways can lead to insights into disease mechanisms.

Chemical Biology

In chemical biology, this compound is used to design:

  • Chemical Probes : These probes are essential for investigating biological systems and understanding molecular interactions within cells.

Industrial Applications

The compound finds applications in:

  • Agrochemicals : It is used in developing pesticides and herbicides due to its biological activity.
  • Materials Science : Its unique properties make it suitable for creating novel materials with specific functionalities.

Case Studies

  • Kinase Inhibitor Development :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition against specific kinases involved in cancer progression .
  • Antiviral Activity :
    • Research indicated that certain analogs showed promising antiviral activity against influenza viruses, suggesting potential therapeutic applications .
  • Biochemical Probes :
    • The compound was successfully used to develop probes that can selectively bind to target proteins in cellular assays, aiding in the understanding of protein functions .

Mechanism of Action

The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is best understood through comparisons with related pyrrolo[2,3-d]pyrimidine derivatives. Below is a detailed analysis:

Positional Isomers

  • (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanol (): Key difference: The hydroxymethyl group is at position 4 instead of 2. The compound has a molecular formula C₇H₇N₃O (MW: 149.15 g/mol) and an InChIKey of IXLIHYTYGQZMTO-UHFFFAOYSA-N .
  • (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (): Key difference: Hydroxymethyl at position 4. Impact: This isomer (CAS 1638767-80-2) has a molecular formula C₈H₉N₃O (MW: 163.18 g/mol). The 6-position substitution may interfere with π-stacking interactions in biological targets compared to the 2-substituted analog .

Functional Group Variations

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid methyl ester ():

    • Structure : A methyl ester at position 4 instead of a hydroxymethyl group.
    • Impact : The ester group (C₉H₉N₃O₂, MW: 191.19 g/mol) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This derivative (CAS 1095822-18-6) is used in prodrug strategies .
  • 2-[[4-Amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethanol (): Structure: Ethanol-linked methoxy group at position 5.

Substituent Modifications

  • 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine ():

    • Structure : Chloro and pyrrolidinyl groups at positions 4 and 2.
    • Impact : The chloro group (CAS 1707667-91-1) enhances electrophilicity for nucleophilic substitution reactions, while the pyrrolidinyl group introduces basicity, affecting pharmacokinetics .
  • 7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (): Structure: Cyclopentyl and sulfonamide groups. Impact: The bulky cyclopentyl group (C₂₅H₂₈N₆O₃S) improves metabolic stability, and the sulfonamide enhances binding to ATP pockets in kinases .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Feature
This compound 7-Me, 2-CH₂OH C₈H₉N₃O 163.18 Hydroxymethyl for solubility
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanol 4-CH₂OH C₇H₇N₃O 149.15 Positional isomer
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid methyl ester 7-Me, 4-COOCH₃ C₉H₉N₃O₂ 191.19 Lipophilic ester derivative
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 6-Me, 2-pyrrolidinyl C₁₁H₁₄ClN₅ 247.71 Electrophilic chloro substituent

Biological Activity

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol (CAS: 1638767-77-7) is a heterocyclic compound characterized by its unique pyrrolo[2,3-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various pharmaceutical agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.

The molecular formula of this compound is C8H9N3O, with a molecular weight of 163.18 g/mol. The compound features a hydroxymethyl group at the 2-position, which allows for various chemical modifications that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it can inhibit or modulate the activity of these targets, influencing cellular pathways and biological processes including:

  • Signal Transduction : Modulation of intracellular signaling pathways.
  • Gene Expression : Alteration of transcriptional activities.
  • Metabolic Processes : Impact on metabolic pathways critical for cell survival and proliferation.

Antiviral Activity

Recent studies have identified this compound and its analogs as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The structure–activity relationship (SAR) studies revealed that modifications at positions 4 and 7 within the pyrrolo[2,3-d]pyrimidine scaffold significantly enhance antiviral efficacy. Notably, compounds with electron-withdrawing groups exhibited improved activity against these viruses .

Anticancer Activity

In addition to its antiviral properties, this compound has shown potential as an anticancer agent. It has been implicated in inhibiting tubulin assembly in cancer cell lines such as HeLa cells, leading to mitotic delays and cell death. This mechanism suggests that the compound may interfere with microtubule dynamics, which are crucial for proper cell division .

Case Studies

  • Antiviral Studies : A study evaluating the antiviral activity of various pyrrolo[2,3-d]pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited over 90% protection against DENV in vitro .
  • Anticancer Studies : In another investigation focusing on antiproliferative agents inspired by rigidin structures, derivatives of this compound were shown to disrupt microtubule dynamics effectively .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds based on their structural modifications and biological effects:

Compound NameBiological ActivityKey Features
7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesAntiviralElectron-withdrawing substituents enhance activity
7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yloxymethanolAnticancerInhibits tubulin assembly
4-substituted pyrrolo[2,3-d]pyrimidinesAntiviralHigh selectivity against flaviviruses

Q & A

Basic Research Questions

Q. What are common synthetic routes for {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol and related derivatives?

  • Answer: A key method involves multicomponent reactions (MCRs) using precursors like N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and malononitrile. For example, heating at 100°C under nitrogen forms intermediate pyrroles, followed by cyclization at 150°C to yield pyrrolo[2,3-d]pyrimidine scaffolds . Nucleophilic substitution of 4-chloro derivatives with amines (e.g., anilines) in isopropanol with catalytic HCl is another route, achieving yields of 16–94% depending on reaction time and substituents .

Q. How are structural and purity characteristics validated for this compound?

  • Answer: Characterization typically employs 1H/13C NMR (e.g., δ 8.27 ppm for H-2 in pyrrolo[2,3-d]pyrimidine derivatives), HRMS (e.g., m/z 211.0978 for C12H11N4), and melting point analysis (e.g., 241–300°C for substituted derivatives) . Purity confirmation requires HPLC or TLC, especially for commercial samples lacking analytical data (e.g., Sigma-Aldrich products) .

Q. What are the primary challenges in ensuring reproducibility of synthesis protocols?

  • Answer: Variations in reaction conditions (e.g., temperature, solvent purity, catalyst loading) significantly impact yields. For instance, extended reflux times (12–48 hours) in nucleophilic substitutions improve yields but may degrade sensitive substituents . Contradictory reports on reaction efficiency (e.g., 27–86% vs. 16–94%) highlight the need for rigorous optimization .

Advanced Research Questions

Q. How do substituents at the 4-position influence biological activity and binding affinity?

  • Answer: Substitution with aryl amines (e.g., 4-fluorophenyl) enhances kinase inhibition. For example, N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine showed VEGFR-2 inhibition (IC50 = 91.02 µM) due to hydrogen bonding with Asp1046 in docking studies . The ethyl group at the 5-position (as in 4-chloro-5-ethyl derivatives) increases hydrophobic interactions in kinase binding pockets .

Q. What computational methods are used to predict electronic properties and binding modes?

  • Answer: Molecular docking (e.g., MOE software) and DFT calculations analyze torsional angles and frontier molecular orbitals (FMOs). For instance, compound 3b in showed a binding energy (ΔGb) of -10.7 kcal/mol with VEGFR-2, correlating with experimental IC50 values. Substituents like trifluoromethyl groups alter dipole moments, affecting solubility and target engagement .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

  • Answer: Flow chemistry or microwave-assisted synthesis may reduce reaction times for nucleophilic substitutions. notes that increasing HCl concentration (3 drops vs. 1 drop) accelerates amine coupling but risks side reactions. Solvent screening (e.g., ethanol vs. DMF) and temperature gradients (e.g., 50–55°C for acetylations) improve selectivity .

Q. What strategies resolve contradictions in reported biological activities of analogs?

  • Answer: Discrepancies in kinase inhibition (e.g., CLK2 vs. VEGFR-2) require SAR studies with standardized assays (e.g., kinase panel screening). For example, CC-671 (a dual TK/CLK2 inhibitor) showed selectivity due to its cyclopentyloxy and benzoxazole substituents, which were absent in less-active analogs . Meta-analysis of IC50 data and co-crystallization (e.g., using SHELX-refined structures) can clarify mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
Reactant of Route 2
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol

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